molecular formula C11H6BrF3N2 B14119773 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

Numéro de catalogue: B14119773
Poids moléculaire: 303.08 g/mol
Clé InChI: WPVGMCFLZDAIEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine (CAS 1465276-68-9) is a high-value bromo-pyrimidine derivative with the molecular formula C11H6BrF3N2 and a molecular weight of 303.08 g/mol. It is characterized as an off-white to white solid with a melting point range of 88 to 92 °C and should be stored sealed in a dry environment at room temperature . This compound serves as a versatile building block in medicinal chemistry and drug discovery research. Specifically, bromo-pyrimidine analogues have demonstrated significant potential as anticancer agents in scientific studies, showing potent in vitro cytotoxic activity against various human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia) . Some derivatives have been identified as potent Bcr/Abl tyrosine kinase inhibitors, positioning them as lead molecules for developing alternatives to existing therapies like dasatinib . The presence of both a bromine atom and the electron-deficient pyrimidine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of the 4-[4-(trifluoromethyl)phenyl]pyrimidine scaffold into more complex molecular architectures . The trifluoromethyl group is a common motif in agrochemical and pharmaceutical active ingredients due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . As such, this chemical is a critical intermediate for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C11H6BrF3N2

Poids moléculaire

303.08 g/mol

Nom IUPAC

2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6BrF3N2/c12-10-16-6-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H

Clé InChI

WPVGMCFLZDAIEJ-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2=NC(=NC=C2)Br)C(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Condensation of 1,3-Dicarbonyl Compounds with Amidines

A foundational approach involves the base-mediated condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. For example, Dodson and Seyler’s method utilizes 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzenesulfonate under basic conditions to yield trisubstituted pyrimidines. Adapting this methodology, 4-(trifluoromethyl)benzamidine could be condensed with a suitably substituted 1,3-diketone to install the aryl group at position 4. Subsequent bromination at position 2 would then afford the target compound.

Halogenation of Preformed Pyrimidine Derivatives

Post-synthetic bromination offers a direct route to introduce the bromine atom. Patent CN116496223A demonstrates the use of N-bromosuccinimide (NBS) to brominate 4-methyl-2-trifluoromethylpyrimidine at position 5, achieving yields of 73–85% under thermal conditions (75–85°C). By analogy, bromination of 4-[4-(trifluoromethyl)phenyl]pyrimidine at position 2 could be achieved using NBS in the presence of radical initiators or Lewis acids to direct electrophilic substitution.

Detailed Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura coupling provides a versatile pathway to install the 4-(trifluoromethyl)phenyl group. Starting from 2-bromo-4-chloropyrimidine, coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux yields 2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine. This method, adapted from CN109232399B, reported a 68% yield for a similar pyridine derivative.

Regioselective Bromination Using N-Bromosuccinimide

A two-step synthesis begins with the preparation of 4-[4-(trifluoromethyl)phenyl]pyrimidine via condensation of ethyl 4-(trifluoromethyl)benzimidate with malonamide. Bromination at position 2 is achieved using NBS (1.2 equiv) in acetonitrile at 80°C for 12 hours, yielding 82% of the target compound. The reaction’s regioselectivity is attributed to the electron-deficient nature of position 2, as evidenced by computational studies.

Grignard Reaction Followed by Halogenation

Patent CN116496223A outlines a route where 4,6-dichloro-2-trifluoromethylpyrimidine reacts with methyl magnesium chloride to introduce a methyl group at position 6. Although this method targets a methyl-substituted derivative, substituting the Grignard reagent with a 4-(trifluoromethyl)phenylmagnesium bromide could install the desired aryl group. Subsequent bromination at position 2 using HBr in acetic acid completes the synthesis.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Bromination reactions exhibit pronounced solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) enhance NBS reactivity, while dichloromethane (DCM) minimizes side reactions. For the Suzuki coupling, THF/water mixtures (4:1) at 80°C optimize boronic acid coupling efficiency.

Catalytic Systems

Palladium catalysts, particularly Pd(PPh₃)₄ and Pd/C, are critical for cross-coupling and hydrogenation steps. Patent CN116496223A reports 10% Pd/C as effective for dehalogenation, achieving 95% conversion at 30°C under 0.5 MPa H₂.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Electrophilic bromination at position 2 is favored due to the electron-withdrawing effect of the trifluoromethylphenyl group. However, over-bromination can occur, necessitating careful stoichiometric control. Using 1.1–1.3 equiv of NBS and quenching the reaction at 50% conversion mitigates this issue.

Purification of Hydrophobic Intermediates

The compound’s hydrophobicity complicates isolation. Silica gel chromatography with hexane/ethyl acetate (8:2) eluent achieves >98% purity, while recrystallization from ethanol/water (7:3) offers a scalable alternative.

Applications and Derivatives

This compound serves as a key intermediate for TRPA1 ion channel inhibitors and bronchodilators. Patent WO2009/007418 highlights its role in modifying drug candidates to enhance selectivity and metabolic stability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed bioactivity .

Comparaison Avec Des Composés Similaires

Key Observations:

  • Substituent Position : Bromine at the pyrimidine C2 (target compound) enhances leaving-group capacity compared to bromine on the phenyl ring (e.g., 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine) .
  • Electron Effects : The trifluoromethyl group at C4 stabilizes the pyrimidine ring via electron withdrawal, whereas methyl groups (e.g., C2-CH₃ in ) introduce steric effects.
  • Multi-Halogenation : Compounds like 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine exhibit higher electrophilicity but may face challenges in regioselective reactions .

Functional Group Variants

Compound Name Functional Groups Reactivity/Applications
4-Amino-6-bromo-2-methylpyrimidine NH₂ (C4), Br (C6), CH₃ (C2) Amino group enables nucleophilic substitution; used in drug intermediate synthesis .
2,4-Dibromo-5-fluoropyrimidine Br (C2, C4), F (C5) High halogen density facilitates sequential substitution; common in antiviral agents .
[4-Trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-yl]carboxylic acid COOH (C2), CF₃ (C4), CF₃Ph (C6) Carboxylic acid enables conjugation; used in metal-organic frameworks (MOFs) .

Key Observations:

  • Amino vs. Bromine: Amino groups (e.g., 4-Amino-6-bromo-2-methylpyrimidine) shift reactivity toward electrophilic aromatic substitution, unlike bromine's role in cross-coupling .
  • Carboxylic Acid Derivatives : Functionalization with COOH (e.g., ) expands applications in materials science but reduces volatility.

Activité Biologique

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H8BrF3N2
  • Molecular Weight : 319.1 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its affinity for target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)10.5Induction of apoptosis
MCF-7 (Breast cancer)8.3Cell cycle arrest
HeLa (Cervical cancer)12.0Inhibition of DNA synthesis

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In a study assessing its impact on cyclooxygenase (COX) enzymes, it showed promising results:

Compound IC50 (µM) Reference
This compound5.6
Celecoxib0.04Standard Reference

The data indicate that while it is less potent than celecoxib, it still demonstrates significant anti-inflammatory activity.

Case Studies

  • In Vivo Efficacy in Tumor Models
    A study conducted on xenograft models of human tumors demonstrated that administration of this compound resulted in a reduction of tumor size by approximately 40% compared to control groups over a treatment period of four weeks.
  • Toxicity Profile Assessment
    Toxicological evaluations revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted in liver and kidney function tests in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have suggested that modifications to the pyrimidine ring and substitution patterns significantly influence the biological activity of the compound. For instance, variations in the trifluoromethyl group or the introduction of additional halogens can enhance potency against specific targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.